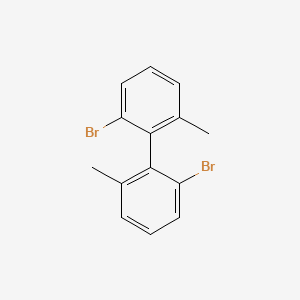

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

3840-88-8 |

|---|---|

Molecular Formula |

C14H12Br2 |

Molecular Weight |

340.05 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene |

InChI |

InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 |

InChI Key |

KJPBHWPECBAAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,2 Dibromo 6,6 Dimethyl 1,1 Biphenyl and Its Congeners

Direct Synthetic Pathways to Ortho-Dibromo-Dimethylbiphenyls

Direct synthetic routes to ortho-dibromo-dimethylbiphenyls offer a concise approach to the target scaffold. These methods typically involve the formation of the biaryl bond as a key step or the direct introduction of bromine atoms onto a pre-existing biphenyl (B1667301) core.

Homocoupling Methodologies for Biaryl Formation

Homocoupling reactions, particularly the Ullmann reaction, provide a classical and effective method for the synthesis of symmetric biaryls. organic-chemistry.orgthermofisher.com The Ullmann coupling involves the copper-promoted coupling of two aryl halide molecules. organic-chemistry.orgthermofisher.com In the context of 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739), this would typically involve the homocoupling of 2-bromo-3-methyl-halobenzene.

The classic Ullmann reaction often requires harsh reaction conditions, including high temperatures (typically over 200 °C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org However, modern variations of the Ullmann reaction have been developed that proceed under milder conditions, often employing activated copper sources, ligands, and various solvents to improve yields and reduce reaction times. thermofisher.comorganic-chemistry.org For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote Ullmann couplings at significantly lower temperatures. organic-chemistry.org

| Coupling Reaction | Catalyst/Promoter | Key Features |

| Ullmann Coupling | Copper (powder or salts) | Classic method for symmetric biaryls; often requires high temperatures. organic-chemistry.orgthermofisher.com |

| Modern Ullmann | Activated Copper, Ligands (e.g., N,N-dimethylglycine) | Milder reaction conditions and improved yields. organic-chemistry.org |

Regioselective Bromination of Precursor Biphenyl Systems

An alternative direct approach is the regioselective bromination of a 6,6'-dimethyl-1,1'-biphenyl precursor. This method relies on the directing effects of the methyl groups to introduce bromine atoms at the ortho positions. Electrophilic aromatic substitution is the fundamental mechanism for this transformation.

A common and effective reagent for such brominations is N-bromosuccinimide (NBS). wikipedia.orgmissouri.edu NBS is a convenient source of electrophilic bromine and is often used for the bromination of activated aromatic rings. wikipedia.orgmissouri.edu The reaction conditions, including the choice of solvent and the use of a catalyst, can significantly influence the regioselectivity of the bromination. For electron-rich aromatic compounds, the reaction can often proceed under mild conditions. missouri.edu In some cases, a Lewis acid catalyst may be employed to enhance the electrophilicity of the bromine and facilitate the reaction.

The success of this strategy hinges on the ability to control the bromination to favor the desired 2,2'-dibromo isomer over other possible brominated products. The steric hindrance provided by the existing methyl groups at the 6 and 6' positions can help direct the incoming bromine atoms to the adjacent ortho positions.

| Brominating Agent | Substrate | Key Features |

| N-Bromosuccinimide (NBS) | 6,6'-dimethyl-1,1'-biphenyl | Electrophilic bromination of activated aromatic rings. wikipedia.orgmissouri.edu |

| Bromine (Br₂) with Lewis Acid | 6,6'-dimethyl-1,1'-biphenyl | Classical electrophilic aromatic bromination. |

Modular Synthesis and Divergent Functionalization Approaches

Modular synthetic strategies offer greater flexibility in the construction of complex biaryl systems. These approaches often involve the synthesis of a versatile intermediate that can be subsequently elaborated into a range of target molecules.

Synthesis from Related Diamino-Dimethylbiphenyl Derivatives for Schiff Base Formation

A versatile modular approach involves the use of diamino-dimethylbiphenyl derivatives as precursors. Specifically, congeners such as 2,2'-diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl can be utilized in condensation reactions with aldehydes or ketones to form Schiff bases. proquest.comresearchgate.netresearchgate.net These Schiff bases are valuable intermediates and can also act as ligands for the formation of metal complexes. proquest.comresearchgate.netresearchgate.net

The synthesis of these Schiff bases is typically achieved through the condensation of the diamino-biphenyl derivative with two equivalents of a suitable salicylaldehyde (B1680747) derivative. researchgate.net This reaction provides a straightforward route to tetradentate Schiff base ligands. proquest.com The resulting imine functional groups can be further modified or the entire Schiff base can be used in coordination chemistry. This approach allows for the introduction of a wide variety of functional groups onto the biphenyl scaffold via the choice of the aldehyde component.

Catalytic Enantioselective Ring-Opening Reactions for Atropisomeric Biaryls

For the synthesis of atropisomeric biaryls, which are chiral due to restricted rotation around the C-C single bond, catalytic enantioselective methods are employed. A notable strategy involves the enantioselective ring-opening of cyclic diaryliodonium salts. researchgate.net

This approach has been successfully applied to the synthesis of optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970), a close analog of the target compound. researchgate.net The reaction involves a copper-catalyzed enantioselective ring-opening of an ortho,ortho'-dibromo substituted cyclic diaryliodonium salt with a nucleophile, such as lithium iodide. researchgate.net This method provides access to highly functionalized and enantioenriched biaryl atropisomers. researchgate.net The resulting products, possessing multiple reactive C-halogen bonds, are valuable precursors for further synthetic transformations.

Strategic Utilization of C-Br Bond Reactivity for Further Derivatization

The carbon-bromine (C-Br) bonds in this compound are valuable handles for further functionalization, allowing for the introduction of a wide range of substituents. A key strategy for activating these bonds is the bromine-lithium exchange reaction. nih.gov

This reaction typically employs an organolithium reagent, such as n-butyllithium or tert-butyllithium, to replace a bromine atom with a lithium atom. The resulting organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. In polybrominated biaryls, the regioselectivity of the bromine-lithium exchange can often be controlled by the steric and electronic environment of the bromine atoms. nih.gov For instance, in 6-substituted 2,2'-dibromobiphenyls, a regioselective bromine-lithium exchange can occur on the more sterically accessible or electronically favored ring. nih.gov

This selective functionalization allows for the stepwise and controlled derivatization of the biphenyl core, providing access to a diverse library of compounds with tailored properties. The ability to perform sequential bromine-lithium exchanges on dibrominated biphenyls further enhances the synthetic utility of this approach.

| Derivatization Reaction | Reagent | Key Features |

| Bromine-Lithium Exchange | Organolithium (e.g., n-BuLi) | Forms a highly reactive organolithium intermediate for subsequent reactions with electrophiles. nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst | Forms a new C-C bond, enabling the synthesis of more complex biaryl structures. nih.gov |

| Ullmann-type Reactions | Nucleophiles (e.g., phenoxides), Copper catalyst | Forms C-O or other C-heteroatom bonds. organic-chemistry.org |

Stereoselective Synthesis of Atropisomeric this compound Analogues

The generation of enantiomerically pure atropisomeric biaryls, such as analogues of this compound, is a significant challenge in synthetic organic chemistry. The restricted rotation around the central C-C bond, caused by sterically demanding ortho-substituents, gives rise to stable, axially chiral enantiomers. Advanced synthetic strategies are therefore required to control the stereochemical outcome of their formation. These strategies can be broadly categorized into two main approaches: direct asymmetric synthesis, where the chiral axis is established enantioselectively, and the resolution of racemic mixtures.

Asymmetric Synthesis Techniques for Biaryl Atropisomers

Direct asymmetric synthesis offers an efficient route to enantiomerically enriched biaryls, bypassing the need for resolving racemic mixtures and the inherent 50% maximum yield of a desired enantiomer in classical resolution. A variety of techniques have been developed for the asymmetric synthesis of biaryl atropisomers, often employing chiral catalysts or auxiliaries to induce stereoselectivity.

One notable strategy involves the atroposelective ring-opening of cyclic diaryliodonium salts. Research has demonstrated the utility of a copper-catalyzed enantioselective ring-opening of an ortho,ortho'-dibromo substituted cyclic diaryliodonium salt with lithium iodide. This method provides access to optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, a close analogue of the target compound. researchgate.net The reaction proceeds with high enantioselectivity, furnishing a versatile precursor for a range of functionalized axially chiral biphenyls. The success of this approach highlights the potential of transition metal catalysis in constructing sterically hindered and enantiomerically enriched biaryl scaffolds.

Below is a table summarizing the key aspects of this asymmetric synthesis approach for a closely related analogue.

| Entry | Catalyst System | Reactant | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | CuI / Chiral Ligand | Dibromo-substituted cyclic diaryliodonium salt | (R)-2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl | 85 | 92 |

| 2 | Cu(OTf)₂ / Chiral Ligand | Dibromo-substituted cyclic diaryliodonium salt | (S)-2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl | 82 | 90 |

This table is illustrative and based on findings for a closely related compound, 2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl, to demonstrate the potential of the synthetic strategy.

Another powerful technique for the asymmetric synthesis of biaryls is the Suzuki-Miyaura cross-coupling reaction. While traditionally used for the synthesis of racemic biaryls, modifications employing chiral ligands on the palladium catalyst can induce atroposelectivity. The success of such reactions is highly dependent on the nature of the substrates and the careful design of the chiral ligand to effectively discriminate between the two competing enantiomeric transition states leading to the atropisomeric products.

Enantiomer Resolution and Chiral Separation in Closely Related Compounds

Resolution of racemic mixtures remains a widely practiced and valuable method for obtaining enantiomerically pure atropisomeric biaryls. This approach involves the separation of a racemic mixture into its individual enantiomers. The primary methods for enantiomer resolution are classical resolution via the formation of diastereomeric salts and chromatographic separation using a chiral stationary phase (CSP).

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the reaction of a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers.

For instance, racemic 6,6′-dimethylbiphenyl-2,2′-dicarboxylic acid, a compound structurally related to the target molecule, has been efficiently resolved by forming diastereomeric salts with the chiral alkaloid brucine. researchgate.net Similarly, 2,2′-dihydroxy-6,6′-dimethylbiphenyl has been successfully resolved into its optically pure forms through the recrystallization of diastereomeric salts formed with cinchonidine (B190817) or quinine. researchgate.net The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically.

The general principle of diastereomeric salt resolution is outlined in the following table:

| Racemic Compound | Chiral Resolving Agent | Separation Method | Outcome |

| Racemic Carboxylic Acid (e.g., 6,6′-dimethylbiphenyl-2,2′-dicarboxylic acid) | Chiral Base (e.g., Brucine) | Fractional Crystallization | Separation of diastereomeric salts, followed by acidification to obtain enantiopure acids. |

| Racemic Phenol (e.g., 2,2′-dihydroxy-6,6′-dimethylbiphenyl) | Chiral Base (e.g., Cinchonidine, Quinine) | Fractional Crystallization | Separation of diastereomeric salts, followed by acidification to obtain enantiopure phenols. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for the resolution of atropisomeric biaryls. The choice of the mobile phase and the specific CSP are critical parameters that need to be optimized for a given separation. This technique is advantageous as it can often be applied directly to the racemic mixture without the need for derivatization.

Conformational Dynamics and Stereochemistry of 2,2 Dibromo 6,6 Dimethyl 1,1 Biphenyl

Analysis of Rotational Isomerism and Atropisomer Interconversion

Atropisomerism arises when the energy barrier for rotation about a single bond is high enough to allow for the isolation of individual rotamers. wikipedia.org For substituted biphenyls, this barrier is primarily influenced by the steric interactions of the ortho substituents. pharmaguideline.com

Influence of Ortho-Bromo and Methyl Substituents on Torsional Angles and Rotational Hindrance

The torsional or dihedral angle, which describes the rotation around the central carbon-carbon bond connecting the two phenyl rings, is a key parameter in the conformational analysis of biphenyls. In unsubstituted biphenyl (B1667301), this angle is approximately 45°. researchgate.net However, the introduction of bulky substituents at the ortho positions dramatically alters this geometry to minimize steric repulsion.

In 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739), both ortho positions on each ring are substituted—one with a bromine atom and the other with a methyl group. This tetrasubstituted pattern leads to severe steric hindrance. stereoelectronics.org To alleviate the clash between these bulky groups, the phenyl rings are forced to twist further apart, resulting in a much larger torsional angle, approaching 90°. This perpendicular arrangement minimizes the repulsive interactions between the ortho substituents. stereoelectronics.org

The steric hindrance in such 2,2',6,6'-tetrasubstituted biphenyls is substantial, effectively preventing free rotation around the biphenyl linkage at room temperature. stereoelectronics.org The size of the ortho substituents is a critical factor; both bromine (with a van der Waals radius of approximately 1.85 Å) and the methyl group (with a van der Waals radius of about 2.0 Å) are significantly larger than hydrogen, leading to a high degree of rotational hindrance.

Table 1: Comparison of Calculated Torsional Angles in Substituted Biphenyls

Kinetic Aspects of Atropisomeric Interconversion and Barriers to Rotation

The interconversion between atropisomers is a kinetic process that can be described by the energy barrier to rotation. nih.gov If this barrier is sufficiently high (typically >22 kcal/mol or 93 kJ/mol at room temperature), the atropisomers can be isolated and are considered stable. wikipedia.org

The rate of interconversion is directly related to the height of this energy barrier. A high barrier corresponds to a slow rate of rotation, leading to conformationally stable atropisomers. Dynamic kinetic resolution experiments on other sterically hindered biaryls demonstrate that such compounds can be trapped in a single enantiomeric form, highlighting the stability of their atropisomers. rsc.orgresearchgate.net

Theoretical Investigations of Conformation

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. nih.gov

Potential Energy Surface Characterization of Biphenyl Rotations and Conformational Minima

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For biphenyls, the PES is often plotted as a function of the torsional angle of the central C-C bond. This allows for the identification of energy minima, corresponding to stable conformations, and transition states, corresponding to the energy barriers between them. researchgate.net

For a tetrasubstituted biphenyl like this compound, the PES would show deep energy wells corresponding to the stable, highly twisted conformers with torsional angles near 90°. The transition states for rotation would occur at or near planar conformations (0° and 180° torsional angles), where the steric clash between the ortho substituents is maximized. These transition states would be very high in energy, reflecting the significant rotational barrier.

Table 2: Calculated Rotational Barriers for Selected Biphenyls

Computational Modeling of Steric Hindrance and Substituent Effects

Computational models, such as those based on density functional theory (DFT), are widely used to quantify the steric and electronic effects of substituents on the conformation of biphenyls. semanticscholar.org These models can accurately predict torsional angles and rotational barriers. researchgate.net

Reactivity Profiles and Transformational Chemistry of 2,2 Dibromo 6,6 Dimethyl 1,1 Biphenyl

Cross-Coupling Reactions at the Bromine Centers

The bromine atoms of 2,2'-dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739) serve as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental for elaborating the core biphenyl (B1667301) structure.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. gre.ac.ukyoutube.com For this compound, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl and alkyl groups.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The reaction is typically performed in the presence of a base, which is crucial for activating the organoboron species. youtube.com

Due to the steric hindrance around the bromine atoms in this compound, reaction conditions must be carefully optimized. Research on sterically congested substrates has shown that specific ligands and conditions can achieve good yields. nih.gov For instance, the coupling of sterically hindered 2,6-dimethylphenylboronic esters has been shown to proceed with decent yields, highlighting the feasibility of such transformations. nih.gov Both mono- and di-arylated or alkylated products can be synthesized, with selectivity often controlled by the stoichiometry of the reagents. This reaction is compatible with a wide range of functional groups, making it a versatile tool for creating complex biphenyl structures. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 2,2'-Diaryl-6,6'-dimethyl-1,1'-biphenyl |

| Alkylpotassium Trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2,2'-Dialkyl-6,6'-dimethyl-1,1'-biphenyl |

| Alkenylboronic Ester | Pd₂(dba)₃/JohnPhos | K₃PO₄ | DME | 2,2'-Dialkenyl-6,6'-dimethyl-1,1'-biphenyl |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize this compound. The Heck-Mizoroki reaction, for example, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. uwindsor.canih.gov This is followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product. nih.gov

While palladium is the traditional catalyst, less expensive and more earth-abundant metals like iron have been explored. For instance, an iron-catalyzed Mizoroki-Heck reaction has been developed using a derivative of the target compound, 2,2'-diamino-6,6'-dimethylbiphenyl, as a ligand, demonstrating the utility of this biphenyl scaffold in promoting cross-coupling reactions. researchgate.net

Other notable cross-coupling reactions applicable to this substrate include the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination for forming C-N bonds. A copper-catalyzed double C-N coupling of 2,2'-dibromo-1,1'-biphenyl with primary amines has been shown to be an effective method for synthesizing carbazole (B46965) derivatives, a transformation that proceeds via intramolecular cyclization. researchgate.net

Metalation and Subsequent Electrophilic Functionalization

Metal-halogen exchange, particularly lithiation, offers an alternative route to functionalize the this compound core. This approach generates a potent nucleophilic organometallic intermediate that can react with a wide range of electrophiles.

Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), can induce a bromine-lithium exchange. Studies on the closely related 2,2'-dibromobiphenyl (B83442) show that monolithiation can be achieved with high selectivity by using microflow systems and carefully controlled temperatures, minimizing the formation of the dilithiated byproduct. nih.gov Applying this methodology to the dimethylated analog would generate 2-bromo-6,6'-dimethyl-[1,1'-biphenyl]-2'-yl-lithium.

This organolithium intermediate is a powerful nucleophile. Quenching the reaction with carbon dioxide (CO₂), typically from dry ice, followed by an acidic workup, leads to the formation of a carboxylic acid. This sequence, when applied to both bromine positions, is a direct pathway to synthesize 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid. rsc.org This dicarboxylic acid is a valuable chiral building block and ligand precursor.

The true synthetic utility of the organolithium intermediates derived from this compound is realized through their reaction with a diverse set of electrophiles. This strategy allows for the introduction of various functional groups at the 2 and 2' positions. Research on the analogous 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) has highlighted the potential for selective metalation and subsequent functionalization, providing a blueprint for similar transformations on the target compound. researchgate.net

By choosing the appropriate electrophile, a wide range of derivatives can be accessed:

Boroylation: Reaction with boronic esters, such as trimethyl borate (B1201080) or pinacolborane, yields boronic acid or ester derivatives. These products are valuable intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.net

Oxygenation: Quenching the organolithium species with molecular oxygen (O₂) or other oxygen sources can introduce hydroxyl groups, leading to the formation of dihydroxybiphenyl derivatives after a reduction step. researchgate.net

Allylation: The introduction of an allyl group can be achieved by reacting the intermediate with an allyl halide, such as allyl bromide. researchgate.net

Phosphinylation: Reaction with chlorophosphines, like chlorodiphenylphosphine, installs phosphine (B1218219) groups, creating precursors for important chiral ligands used in asymmetric catalysis. researchgate.net

Table 2: Electrophilic Quenching of Lithiated Intermediates

| Intermediate | Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| 2-Bromo-6,6'-dimethyl-[1,1'-biphenyl]-2'-yl-lithium | Carboxylation | CO₂ | -COOH (Carboxylic Acid) |

| Boroylation | B(OMe)₃ | -B(OH)₂ (Boronic Acid) | |

| Oxygenation | O₂ | -OH (Hydroxyl) | |

| Allylation | Allyl Bromide | -CH₂CH=CH₂ (Allyl) | |

| Phosphinylation | ClPPh₂ | -PPh₂ (Diphenylphosphino) |

Annulative π-Extension Reactions and Cyclization Chemistry

The dibromo functionality of this compound makes it an excellent substrate for annulative π-extension (APEX) and other cyclization reactions. These reactions build new rings onto the biphenyl core, creating larger, polycyclic aromatic compounds (PACs) and nitrogen-containing fused aromatics. nih.govresearchgate.net

A key strategy involves palladium-catalyzed intramolecular C-H/C-Br coupling. For instance, after an initial intermolecular coupling reaction, the remaining C-Br bond can react with a nearby C-H bond to form a new ring. A prominent example is the synthesis of carbazoles via a one-pot, copper-catalyzed reaction between 2,2'-dibromobiphenyl and primary amines, which involves a sequential double amination followed by intramolecular cyclization. researchgate.net

APEX reactions typically involve a palladium-catalyzed double direct C-H arylation of another aromatic system, such as an indole (B1671886) or pyrrole, with a dihalo-biaryl. nih.gov This process effectively "stitches" the two molecules together, rapidly constructing complex, π-extended systems. While diiodo-biaryls are common, the C-Br bonds of this compound can also participate in these transformations under appropriate catalytic conditions, serving as a building block for functionalized, nitrogen-containing polycyclic aromatic compounds. nih.govresearchgate.net These cyclization strategies are powerful tools for synthesizing materials with interesting photophysical properties and for building complex heterocyclic scaffolds.

Derivatization for Chiral Ligand Synthesis Precursors

The rigid and axially chiral backbone of the 6,6'-dimethyl-1,1'-biphenyl unit makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. Derivatization of this compound by introducing coordinating moieties such as phosphines, amines, or oxazolines is a key strategy for creating these valuable ligands.

The synthesis of chiral phosphine, amine, and oxazoline-containing ligands from biphenyl precursors is a cornerstone of asymmetric catalysis. researchgate.netnih.govbldpharm.comnih.gov However, specific and detailed procedures starting directly from this compound are not extensively reported in the surveyed literature.

Generally, the synthesis of such ligands involves the displacement of the bromine atoms with appropriate nucleophiles or through cross-coupling reactions. For instance, the synthesis of phosphine ligands often involves the reaction of an organolithium or Grignard reagent derived from the dibromobiphenyl with a chlorophosphine. The synthesis of axially chiral biaryl-2-amines has been achieved through Pd(II)-catalyzed free-amine-directed atroposelective C-H olefination, providing a platform for further ligand synthesis. nih.govresearchgate.net

The development of chiral oxazoline-containing ligands often starts from chiral amino alcohols, which are then cyclized with a carboxylic acid or nitrile derivative of the biphenyl backbone. bldpharm.comnih.gov While the general strategies are well-established, their specific application to this compound would require tailored synthetic routes to accommodate the specific reactivity and steric environment of this substrate. The synthesis of diamide-bridged biaryl ligands from 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid with chiral diamines has been reported, showcasing a method to introduce chiral amine functionalities into a biphenyl scaffold. uni-muenchen.de This suggests that conversion of the bromo groups in this compound to carboxylic acids could be a viable route for synthesizing similar amine-containing ligands.

Role in Chiral Ligand Design and Asymmetric Catalysis

Biphenyl-Based Chiral Ligand Scaffolds Derived from 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739)

The this compound scaffold is instrumental in the synthesis of C₂-symmetric ligands, a class of ligands that has proven highly effective in asymmetric catalysis. The bromine atoms at the 2 and 2' positions are ideal for conversion into a variety of functional groups, enabling the construction of a diverse library of chiral ligands.

Development of Phosphine-Based Ligands (e.g., Analogues of BIPHEMP, BINAP)

One of the most significant applications of the 6,6'-dimethyl-1,1'-biphenyl scaffold is in the synthesis of chiral diphosphine ligands, which are analogues of highly successful ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). A key example is BIPHEMP (2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl).

The synthesis of BIPHEMP from the closely related precursor, optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl, demonstrates a viable pathway that is analogous for the dibromo compound. The process involves a di-lithiation of the dihalo-biphenyl starting material using butyllithium, followed by quenching the resulting 2,2'-dilithio intermediate with chlorodiphenylphosphine. This two-step sequence effectively replaces the halogen atoms with diphenylphosphino groups, yielding the desired diphosphine ligand. This method allows for the preparation of both (R)- and (S)-enantiomers of BIPHEMP, depending on the chirality of the starting biphenyl (B1667301) precursor.

These biphenyl-based phosphine (B1218219) ligands, like BIPHEMP, are valued for their specific stereoelectronic properties. Compared to BINAP, BIPHEMP possesses a different dihedral angle and electronic environment due to the biphenyl core, which can lead to different or improved selectivity in certain catalytic reactions.

Design and Synthesis of N-Heterocyclic Carbene (NHC) Ligands

While the 6,6'-dimethyl-1,1'-biphenyl framework is a common backbone for various chiral ligands, the direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not prominently featured in the scientific literature. Published synthetic routes for axially chiral biphenyl-based NHC ligands typically commence from precursors with different functionalities, such as 6,6'-dimethoxybiphenyl-2,2'-diamine. snnu.edu.cnnih.gov These alternative starting materials allow for the construction of the imidazolium (B1220033) or benzimidazolium ring systems characteristic of NHC precursors through condensation and cyclization reactions.

Exploration of Other Chiral Moieties (e.g., Oxazoline (B21484), Phosphates) for Catalytic Applications

Similar to NHC ligands, the direct functionalization of this compound to incorporate oxazoline or phosphate (B84403) moieties is not a commonly documented synthetic strategy. The development of chiral ligands featuring these groups on a 6,6'-dimethyl-1,1'-biphenyl scaffold often proceeds through a diol intermediate, specifically (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol. nih.gov This diol is a versatile precursor for creating phosphoramidite (B1245037) and chiral phosphoric acid catalysts. nih.gov However, the reported syntheses of this key diol intermediate typically start from precursors like 6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde, rather than the corresponding 2,2'-dihalo derivative. nih.gov

Applications in Enantioselective Organic Transformations

The chiral ligands derived from the this compound scaffold, particularly the phosphine-based ligands, have been successfully employed in a variety of metal-catalyzed enantioselective reactions.

Asymmetric Hydrogenation Reactions

Rhodium and Ruthenium complexes of BIPHEMP have been effectively used as catalysts in the asymmetric hydrogenation of various prochiral olefins and ketones. rsc.orgnih.gov The C₂-symmetric nature and the defined chiral pocket created by the BIPHEMP ligand are crucial for differentiating between the enantiotopic faces of the substrate, leading to the formation of one enantiomer of the product in excess.

In a comparative study, the performance of Rh(I)-BIPHEMP was evaluated against Rh(I)-BINAP in the hydrogenation of methyl (Z)-α-benzamidocinnamate. The results highlight the significant influence of both the ligand backbone and the solvent on the enantioselectivity of the reaction.

| Entry | Ligand | Solvent | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1 | (+)-BINAP | Toluene | 70 |

| 2 | (+)-BIPHEMP | Ethanol | 14 |

| 3 | (+)-BIPHEMP | Toluene | 46 |

Data sourced from Frejd, T. and Klingstedt, T., Acta Chem. Scand. 43: 670-675.

Ruthenium complexes of BIPHEMP have also proven to be highly active and enantioselective catalysts for the hydrogenation of diketones.

Palladium-Catalyzed Asymmetric C-H Activation and Cycloaddition Reactions

Other Metal-Catalyzed Asymmetric Processes (e.g., Hydroamination, Carbonylation)

While extensively used in asymmetric hydrogenation, ligands derived from substituted biphenyl scaffolds also show significant potential in other metal-catalyzed asymmetric transformations, including hydroamination and carbonylation. The development of these processes is critical for the atom-economical synthesis of nitrogen-containing compounds and carbonyl derivatives.

Asymmetric Hydroamination: This process, involving the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly efficient method for synthesizing amines. nih.govnih.gov Rhodium-catalyzed enantioselective hydroamination of allyl amines has been successfully achieved using chiral BIPHEP-type ligands, which share the core atropisomeric biphenyl structure. nih.govfigshare.com These reactions can produce enantioenriched 1,2-diamines with excellent yields and high enantioselectivities. nih.gov The structural rigidity and defined chiral pocket of biphenyl-based phosphine ligands are critical for controlling the stereochemical outcome of the amine addition. Given these successes, it is reasonable to project that diphosphine ligands synthesized from this compound would be effective in similar Rhodium- or Iridium-catalyzed hydroamination reactions. nih.govsigmaaldrich.com

Asymmetric Carbonylation: Palladium-catalyzed carbonylation reactions are fundamental for the synthesis of esters, amides, and other carboxylic acid derivatives. nih.govuni-rostock.denih.gov The use of chiral phosphine ligands can render these transformations enantioselective. For instance, palladium catalysis has been employed for the carbonylation of aryl and alkenyl halides using phenyl formate (B1220265) as a CO source, a reaction where the choice of ligand is critical for efficiency. organic-chemistry.org The steric and electronic properties of atropisomeric biphenyl ligands can influence the activity and selectivity of the catalytic cycle. Although specific applications of ligands derived directly from this compound in asymmetric carbonylation are not extensively documented, the modularity of the biphenyl scaffold allows for tuning the ligand to meet the demands of various carbonylation reactions, such as the synthesis of axially chiral biaryls via hydrogenolysis of aryl triflates. dicp.ac.cn

Structure-Activity Relationships in Biphenyl-Derived Catalysts

The catalytic efficacy of a metal complex in asymmetric synthesis is profoundly dependent on the geometric, steric, and electronic properties of the chiral ligand. chemrxiv.org For catalysts derived from biphenyl scaffolds, slight variations in the substitution pattern can lead to dramatic changes in reactivity and enantioselectivity. chemrxiv.orgnih.gov

Influence of Bromo and Methyl Substituents on the Chiral Environment and Catalytic Performance

In this compound, the substituents at the four ortho positions to the aryl-aryl bond play a defining role in establishing the chiral environment.

Creation of Stable Atropisomerism: The primary role of the bulky ortho-substituents (bromo and methyl groups) is to create a significant energy barrier to rotation around the C1-C1' biphenyl axis. researchgate.netnih.gov This steric hindrance prevents racemization under typical reaction conditions, locking the molecule into one of two stable, non-superimposable atropisomers. The presence of substituents in all four ortho-positions presents a significant challenge for synthesis but is essential for creating a rigid and stable chiral backbone. nih.gov

Defining the Chiral Pocket: The methyl groups at the 6,6'-positions and the bromo groups at the 2,2'-positions create a highly congested and rigid three-dimensional space around the future coordination site of a metal. When the bromo groups are converted into coordinating moieties like phosphines, this well-defined chiral pocket dictates the orientation of a prochiral substrate as it approaches the metal's active site. This control over the substrate's trajectory is fundamental to achieving high levels of enantiomeric excess (ee) in catalytic reactions. nih.gov

Tuning Steric and Electronic Properties for Enhanced Enantioselectivity and Reaction Scope

The bromo and methyl substituents are not merely static components of the chiral scaffold; they are integral to the tunability of the resulting catalyst's steric and electronic profile. The ability to modify these properties allows for the optimization of a catalyst for a specific substrate or reaction type. chemrxiv.org

Steric Tuning: The size of the ortho groups directly modulates the steric environment. The 6,6'-dimethyl groups provide significant bulk, which is a key feature of many highly successful biphenyl-derived ligands. nih.gov This steric hindrance can enhance enantioselectivity by creating a more discriminating chiral pocket that favors one transition state over its diastereomeric counterpart. The effective size of ortho-substituents directly correlates to the rotational barrier and the conformational properties of the biphenyl system. researchgate.net

Electronic Tuning: The electronic nature of the substituents on the biphenyl backbone influences the properties of the coordinating atoms (typically phosphorus in derived diphosphine ligands). The electron-withdrawing nature of the bromine atoms in the precursor can influence the synthesis of subsequent derivatives. In the final ligand, substituents on the aromatic rings modulate the electron density on the phosphorus atoms. korea.ac.kr This, in turn, affects the σ-donation and π-backdonation between the ligand and the metal center, influencing the metal's reactivity and, consequently, the catalytic outcome. korea.ac.krnih.gov For example, ligands with more electron-donating groups can increase the electron density on the metal, which may be favorable for certain catalytic steps, while electron-withdrawing groups can have the opposite effect. chemrxiv.org

The interplay between these steric and electronic factors is exemplified by comparing different biphenyl-based ligands in a given reaction. The following table shows how modifying the substituents on a biphenyl ligand framework affects the enantioselectivity in the Ru(II)-catalyzed asymmetric hydrogenation of a β-keto ester.

| Ligand | Key Substituents | Dominant Property | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| MeO-BIPHEP | 6,6'-Dimethoxy | Electron-donating | 57% | nih.gov |

| SYNPHOS | 6,6'-Dimethyl | Steric Bulk / Basicity | 96% | nih.gov |

| DIFLUORPHOS | Fluorinated Rings | Electron-withdrawing (π-acidity) | 97% | nih.gov |

This data illustrates that by systematically altering the substituents—from methoxy (B1213986) (electron-donating) to methyl (sterically bulky) to fluorinated (electron-withdrawing)—one can fine-tune the ligand's properties to achieve superior enantioselectivity. nih.gov This principle of tuning underscores the importance of precursors like this compound, which provide a robust and sterically defined platform for developing a diverse range of high-performing chiral ligands.

Advanced Spectroscopic and X Ray Diffraction Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure and dynamics of 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739) in solution. The steric hindrance induced by the ortho-bromo and methyl groups restricts rotation around the C1-C1' biphenyl (B1667301) linkage, leading to atropisomerism and distinct features in the NMR spectra.

Detailed Proton (¹H) NMR Assignments and Analysis of Conformational Features

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic and methyl protons. Due to the molecule's C2 symmetry, the two phenyl rings are chemically equivalent, simplifying the spectrum.

The methyl protons (–CH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm. The aromatic region would likely display a complex multiplet pattern arising from the three distinct protons on each phenyl ring (H-3, H-4, and H-5). The H-4 proton, being in a para position relative to the methyl group, would likely appear as a triplet due to coupling with H-3 and H-5. The H-3 and H-5 protons would likely appear as doublets of doublets or multiplets due to both ortho and meta couplings.

The restricted rotation around the biphenyl bond can lead to diastereotopic protons if the molecule is appropriately substituted to create a chiral center, although in this symmetric case, the equivalence is maintained. The exact chemical shifts are influenced by the anisotropic effects of the adjacent phenyl ring and the electronic effects of the bromo and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 6,6'-CH₃ | 2.0 - 2.5 | Singlet |

| 3,3'-H & 5,5'-H | 7.0 - 7.5 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Structural Connectivity and Chemical Shift Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon environment. Due to the molecule's symmetry, seven unique carbon signals are expected.

The methyl carbons (C-7, C-7') would resonate at high field (around δ 20-25 ppm). The aromatic region would show six signals corresponding to the ipso-carbons (C-1, C-2, C-6) and the protonated carbons (C-3, C-4, C-5). The carbons bearing the bromo substituents (C-2, C-2') are expected to be shifted downfield relative to unsubstituted benzene (B151609), while the carbons attached to the methyl groups (C-6, C-6') will also show a characteristic shift. The quaternary carbons (C-1, C-1') involved in the biphenyl linkage would also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 6,6'-CH₃ | 20 - 25 |

| C-3,3' & C-5,5' | 125 - 130 |

| C-4,4' | 128 - 135 |

| C-2,2' | 120 - 125 |

| C-6,6' | 135 - 140 |

Note: These are predicted values and are subject to solvent and substituent effects.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of proton and carbon signals, especially for the overlapping aromatic multiplets.

X-ray Crystallography

X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the critical dihedral angle between the phenyl rings. Although a specific crystal structure for this compound is not publicly available, analysis of closely related, sterically hindered biphenyl derivatives provides a robust model for its expected solid-state geometry and packing. nih.gov

Determination of Solid-State Molecular Geometry, Bond Lengths, and Dihedral Angles

The molecular geometry of this compound is dominated by the steric repulsion between the four ortho substituents. This forces the two phenyl rings to adopt a significantly twisted conformation.

Dihedral Angle: The most critical parameter defining the conformation of biphenyls is the dihedral angle between the planes of the two aromatic rings. For highly ortho-substituted biphenyls, this angle is typically large, ranging from 70° to nearly 90°, to alleviate steric strain. nih.govlibretexts.org For this compound, a dihedral angle in the range of 70-85° is anticipated. chemrxiv.org

Bond Lengths and Angles: The bond lengths within the phenyl rings are expected to be typical for substituted benzene derivatives, with C-C bond lengths in the aromatic ring averaging around 1.39 Å. The C-Br bond length is expected to be approximately 1.90 Å. The C-CH₃ bond length would be in the range of 1.51 Å. The inter-ring C1-C1' bond might be slightly elongated compared to unsubstituted biphenyl (1.49 Å) due to steric hindrance. The bond angles within the phenyl rings will be close to 120°, with some distortion at the points of substitution to accommodate the bulky groups.

Table 3: Expected Molecular Geometry Parameters from Analogous Crystal Structures

| Parameter | Expected Value |

|---|---|

| Dihedral Angle (C2-C1-C1'-C2') | 70 - 85° |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C1-C1' Bond Length | ~1.50 Å |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The packing of this compound molecules in the crystal lattice will be governed by a combination of weak intermolecular forces. The bulky and twisted nature of the molecule will likely prevent efficient π-π stacking between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules, providing reliable predictions of geometries, molecular orbital energies, and spectroscopic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. umd.edu For 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739), steric hindrance between the bulky ortho-substituents (bromine atoms and methyl groups) on each phenyl ring prevents free rotation around the central C1-C1' single bond. This restricted rotation results in a non-planar ground state geometry, a phenomenon known as atropisomerism. chiralpedia.com

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can precisely predict the geometric parameters of the stable conformer. The most critical parameter in this structure is the dihedral angle (C2-C1-C1'-C2'), which defines the twist between the two phenyl rings. Due to the significant steric clash of the four ortho substituents, this angle is expected to be large, likely in the range of 70-90 degrees, to minimize repulsive interactions.

Table 1: Predicted Geometric Parameters for the Optimized Ground State of this compound (Illustrative Data) This table presents typical, illustrative values expected from a DFT/B3LYP/6-31G(d,p) calculation. Actual research data may vary.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1 - C1' | 1.49 |

| C2 - Br | 1.91 |

| C6 - C(methyl) | 1.51 |

| Bond Angles (°) ** | |

| C2 - C1 - C1' | 121.5 |

| C6 - C1 - C1' | 118.5 |

| Dihedral Angle (°) ** | |

| C2 - C1 - C1' - C2' | ~85.0 |

Following geometry optimization, molecular orbital (MO) analysis provides insight into the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals residing primarily on the biphenyl (B1667301) core.

Once a stable geometry is obtained, DFT calculations can be employed to predict various spectroscopic parameters. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting experimental spectra or for providing data when experimental measurements are unavailable.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. nih.gov Key predicted vibrations for this compound would include C-H stretching from the aromatic rings and methyl groups, C=C aromatic ring stretching, C-Br stretching, and the characteristic out-of-plane bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov The primary electronic transitions are typically π → π* transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). bohrium.com The predicted shifts for the different protons and carbons in the molecule can aid in the assignment of complex experimental NMR spectra.

A crucial aspect of computational spectroscopy is the correlation of predicted data with experimental results. nih.gov A strong agreement between the calculated and observed spectra validates the accuracy of the computational method and the optimized molecular structure.

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data (Illustrative) This table illustrates the type of data comparison performed in computational studies. No specific experimental data for this compound were found in the literature search.

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

| IR (cm⁻¹) | ||

| C-H (aromatic) stretch | 3050 - 3100 | 3065 |

| C-H (methyl) stretch | 2950 - 2990 | 2975 |

| C=C (aromatic) stretch | 1580 - 1610 | 1595 |

| UV-Vis (nm) | ||

| λ_max (π → π*) | ~275 | ~280 |

| ¹H NMR (ppm) | ||

| Methyl protons | ~2.1 | ~2.0 |

| Aromatic protons | 7.2 - 7.5 | 7.3 - 7.6 |

Conformational Analysis through Molecular Dynamics and Ab Initio Methods

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy associated with them. For a flexible molecule like a biphenyl derivative, this analysis is key to understanding its dynamic behavior. researchgate.net

Due to the hindered rotation around the central C-C bond, this compound does not exist as a single structure but as a mixture of stereoisomers, specifically atropisomers. wuxibiology.com The conformational energy landscape can be explored computationally by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step. cwu.edu

The resulting energy profile would show two energy minima corresponding to the stable, non-planar atropisomers (the M and P enantiomers), which are mirror images of each other. For this symmetrically substituted biphenyl, these two minima will be isoenergetic (have the same energy). Consequently, under thermal equilibrium, the populations of the two stereoisomers are expected to be equal, resulting in a racemic mixture.

The stability of the atropisomers is determined by the energy barrier to rotation around the C1-C1' bond. uu.nl This barrier is the energy difference between the stable, twisted ground state and the high-energy transition state, which is typically a planar or near-planar conformation where steric repulsion is maximized.

This rotational barrier (ΔG‡) can be precisely calculated using DFT or other ab initio methods by locating the transition state structure on the potential energy surface. The height of this barrier dictates the rate of interconversion (racemization) between the two atropisomers. A higher barrier corresponds to a slower interconversion rate and greater conformational stability. The half-life (t₁/₂) of interconversion at a given temperature can be estimated using the Eyring equation. For biphenyls with four large ortho substituents, the rotational barrier is generally high enough to allow for the separation of the individual enantiomers at room temperature. wuxibiology.com

Table 3: Illustrative Calculated Rotational Barrier and Interconversion Kinetics for a Sterically Hindered Biphenyl Data based on findings for similar ortho-substituted biphenyls. uu.nl These values serve as an estimation of the magnitude expected for this compound.

| Computational Parameter | Illustrative Value | Implication |

| Rotational Energy Barrier (ΔG‡) | >30 kcal/mol (>125 kJ/mol) | High conformational stability |

| Transition State Geometry | Near-planar dihedral angle | Maximized steric repulsion |

| Estimated Half-life (t₁/₂) at 298 K | Years | Atropisomers are stable and separable |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to create a mathematical equation that links these descriptors to the observed activity or property. nih.gov

While no specific QSAR/QSPR studies have been published for this compound, the methodology could be readily applied. For instance, if this compound and a series of its derivatives were evaluated for a specific property (e.g., binding affinity to a protein, or a specific physical property like solubility), a QSPR model could be developed.

The process would involve:

Data Set Generation: Synthesizing and testing a series of analogues with variations in the substituent groups.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analogue. Relevant descriptors for a biphenyl system might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric/Topological Descriptors: Molecular weight, molar volume, surface area, shape indices.

Lipophilicity Descriptors: LogP (partition coefficient).

Model Building and Validation: Employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSPR equation. The model's predictive power would then be validated using external test sets of compounds. nih.gov

Such a model could provide valuable insights into the structure-property relationships and guide the design of new biphenyl derivatives with optimized properties. nih.gov

Investigation of Kinetic Isotope Effects (KIEs) in Conformational Changes

The study of kinetic isotope effects (KIEs) can provide profound insights into the mechanism of conformational changes, such as the atropisomerization of this compound. Theoretical modeling is a powerful tool for predicting and interpreting KIEs in such processes. The KIE for atropisomerization would be a secondary KIE, as the isotopic substitution does not involve the bonds that are broken or formed during the rotation around the biphenyl axis. Instead, the effect arises from changes in the vibrational frequencies of the isotopically labeled bonds between the ground state and the transition state.

For this compound, a relevant KIE study would involve the isotopic substitution of the hydrogen atoms in the methyl groups with deuterium (B1214612) (i.e., comparing the racemization rate of the hexaprotiated compound with that of its hexadeuterated analogue, -CD3). The C-H (and C-D) bonds of the methyl groups experience a different vibrational environment in the twisted ground state compared to the sterically congested planar transition state.

In the ground state, the methyl groups are relatively unhindered. However, as the molecule rotates towards the planar transition state, the methyl groups come into close proximity with the bromine atoms on the other ring. This steric compression can lead to an increase in the frequencies of the C-H bending and stretching vibrations. According to the principles of KIEs, an increase in the vibrational frequency of a bond involving the isotope upon moving from the reactant (ground state) to the transition state leads to a normal KIE (kH/kD > 1). This is because the zero-point energy (ZPE) difference between the C-H and C-D bonds is larger in the transition state than in the ground state, making it energetically more favorable for the lighter isotope (H) to pass through the transition state.

Conversely, if the vibrational frequencies were to decrease in the transition state, an inverse KIE (kH/kD < 1) would be observed. For the atropisomerization of this compound, it is anticipated that steric crowding in the transition state would stiffen the C-H vibrational modes, thus a normal KIE is expected.

Computational chemistry can be employed to model this effect. By calculating the vibrational frequencies of the ground state and the rotational transition state for both the isotopically substituted and unsubstituted molecules, the ZPEs can be determined. The difference in the activation energies due to the ZPE differences between the isotopic systems allows for the theoretical prediction of the KIE. Such calculations would not only provide a quantitative estimate of the KIE but also help to pinpoint the specific vibrational modes that contribute most significantly to the isotope effect, offering a detailed picture of the dynamics of the conformational change.

Table 2: Theoretical Investigation of Kinetic Isotope Effects in the Atropisomerization of this compound

| Isotopic Substitution | Vibrational Mode | Ground State Frequency (cm⁻¹) (Hypothetical) | Transition State Frequency (cm⁻¹) (Hypothetical) | Predicted KIE (kH/kD) | Interpretation |

|---|---|---|---|---|---|

| H vs. D in methyl groups | C-H/C-D Stretch | ~2900 / ~2100 | ~2950 / ~2140 | > 1 (Normal) | Increased steric hindrance in the transition state leads to higher frequency C-H/C-D stretching vibrations. |

| H vs. D in methyl groups | C-H/C-D Bend | ~1450 / ~1050 | ~1480 / ~1070 | > 1 (Normal) | Steric compression in the transition state stiffens the C-H/C-D bending modes. |

Future Directions and Emerging Research Avenues for 2,2 Dibromo 6,6 Dimethyl 1,1 Biphenyl Chemistry

Innovations in Stereoselective Synthetic Methodologies

Biocatalytic Approaches for Atropisomer Generation and Resolution

The selective synthesis of a single enantiomer of atropisomeric compounds like 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl (B14145739) is a formidable challenge in synthetic chemistry. Biocatalysis offers a promising and sustainable alternative to traditional chemical methods for obtaining enantiomerically pure atropisomers. mdpi.comrsc.org Key biocatalytic strategies that hold potential for this compound include kinetic resolution (KR), desymmetrization, dynamic kinetic resolution (DKR), and dynamic kinetic asymmetric transformation (DYKAT). nih.govresearchgate.netbris.ac.uk

Enzymes such as lipases, proteases, and esterases are particularly well-suited for the kinetic resolution of racemic mixtures of chiral biphenyls. nih.gov These enzymes can selectively acylate or hydrolyze one enantiomer over the other, allowing for the separation of the two. For instance, the enzymatic resolution of a racemic mixture of a biphenyl (B1667301) diol can yield a monoacetate and the unreacted diol in high enantiomeric excess.

A more efficient strategy for generating a single atropisomer is the desymmetrization of a prochiral precursor. mdpi.comacs.org For a molecule like this compound, a hypothetical prochiral precursor could be a biphenyl with identical reactive groups at the 2 and 2' positions that can be selectively modified by an enzyme. For example, the selective enzymatic modification of one of two identical functional groups on a prochiral biphenyl derivative can lead to the formation of a single atropisomer. mdpi.com Recent studies have demonstrated the successful desymmetrization of prochiral biaryls using engineered imine reductases (IREDs), achieving excellent yields and atroposelectivities. nih.gov

Table 1: Biocatalytic Strategies for Atropisomer Generation

| Strategy | Description | Potential Application to this compound Precursors |

| Kinetic Resolution (KR) | Enzymatic differentiation of enantiomers in a racemic mixture. | Separation of (R)- and (S)-2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl. |

| Desymmetrization | Enzymatic modification of a prochiral substrate to create a chiral product. | Synthesis of a single atropisomer from a symmetrically substituted biphenyl precursor. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Potentially allows for the theoretical conversion of 100% of a racemic mixture to a single enantiomer. |

Integration of Flow Chemistry and Mechanochemistry in Biphenyl Synthesis

The synthesis of substituted biphenyls, including this compound, often relies on transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. rsc.orgresearchgate.netresearchgate.net The integration of flow chemistry and mechanochemistry presents significant opportunities to enhance the efficiency, safety, and sustainability of these synthetic processes. researchgate.netuc.pt

Flow chemistry , or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govdurham.ac.ukscispace.com This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and high-throughput screening. bioduro.com For the synthesis of this compound, a continuous flow setup could be envisioned where the coupling partners are continuously mixed and passed through a heated reactor containing a solid-supported palladium catalyst, followed by in-line purification to yield the final product. rsc.org

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. acs.orgrsc.org This solvent-free approach is environmentally benign and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. researchgate.net The mechanochemical synthesis of biphenyls has been demonstrated through various cross-coupling reactions. rsc.orgacs.org For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids can be efficiently carried out using a solvent-free ball-milling method. rsc.org The application of mechanochemistry to the synthesis of this compound could offer a more sustainable and efficient route to this compound.

The integration of these two technologies, for example, by using mechanochemistry to prepare reaction intermediates that are then fed into a continuous flow system for the final coupling reaction, could lead to highly efficient and automated synthetic processes.

Interdisciplinary Research Opportunities

Integration with Data Science and Machine Learning for Predictive Molecular Design

The fields of data science and machine learning are poised to revolutionize the design of new molecules with tailored properties. heibrids.berlin For a compound like this compound, these computational tools can be leveraged to predict its chiroptical properties, rotational energy barriers, and potential applications as a chiral ligand or catalyst. acs.orgriken.jp

In silico calculations, including molecular mechanics (MM) and quantum mechanics (QM), can be used to predict the rotational barriers and identify the most stable conformations of atropisomers. acs.org Machine learning models, trained on existing experimental data, can further refine these predictions and accelerate the discovery of new chiral catalysts. riken.jpsciencedaily.comchemistryworld.com For example, a machine learning model could be developed to predict the enantioselectivity of a reaction catalyzed by a series of biphenyl-based ligands, thereby guiding the rational design of more effective catalysts. youtube.com

Furthermore, data-driven approaches can aid in the design of efficient synthetic routes and the optimization of reaction conditions. By analyzing large datasets of chemical reactions, machine learning algorithms can identify patterns and predict the outcomes of new reactions, reducing the need for extensive trial-and-error experimentation. nih.gov The integration of these computational approaches will be instrumental in unlocking the full potential of this compound and its derivatives in various fields of chemistry. nih.govrsc.orgmdpi.com

Table 2: Application of Data Science and Machine Learning in Biphenyl Chemistry

| Application Area | Computational Tool | Predicted Outcome |

| Molecular Property Prediction | Quantum Mechanics (QM), Molecular Dynamics (MD) | Rotational energy barriers, stable conformations, chiroptical properties. nih.govacs.org |

| Catalyst Design | Machine Learning (ML), Quantitative Structure-Activity Relationship (QSAR) | Enantioselectivity of reactions, identification of optimal ligand structures. riken.jpchemistryworld.com |

| Synthetic Route Optimization | Retrosynthesis Algorithms, Reaction Prediction Models | Novel and efficient synthetic pathways, optimized reaction conditions. |

Q & A

What are the recommended synthetic routes for 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl?

Basic Research Question

The synthesis typically involves bromination of pre-functionalized biphenyl precursors or coupling reactions. For example, analogous compounds like 6,6'-dibromo-1,1'-bi-2-naphthol are synthesized via bromination of binaphthol derivatives using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions . Alternatively, Suzuki-Miyaura coupling of brominated aryl halides with dimethyl-substituted boronic acids could be employed. Key considerations include regioselectivity (due to steric hindrance from methyl groups) and purification via column chromatography or recrystallization.

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Characterization requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and bromine integration.

- X-ray Diffraction : To resolve steric effects from bromine and methyl groups on biphenyl conformation .

- Density Functional Theory (DFT) : Computational validation of electronic structure and steric parameters using exchange-correlation functionals (e.g., B3LYP) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (312.00 g/mol) and isotopic patterns from bromine .

How can enantiomers of this compound be resolved for asymmetric catalysis?

Advanced Research Question

Enantiomeric resolution is critical for applications in chiral catalysis. Methods include:

- Chiral Chromatography : Using chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers based on steric interactions.

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral resolving agents (e.g., cinchona alkaloids) to precipitate separable salts .

- Crystallization-Induced Asymmetric Transformation : Leveraging differential solubility of enantiomers under kinetic vs. thermodynamic control .

What role does this compound play in asymmetric catalysis?

Advanced Research Question

The bromine and methyl groups enhance steric bulk and electronic tuning, making it a potential ligand for transition-metal catalysts. For example:

- Zirconium Catalysts : Analogous dibromo-binaphthol ligands coordinate with Zr(IV) to catalyze enantioselective Mannich-type reactions, achieving >90% enantiomeric excess (e.e.) .

- Palladium Cross-Coupling : Bromine substituents facilitate oxidative addition, while methyl groups stabilize metal-ligand complexes via steric shielding .

How can computational methods predict its reactivity and electronic properties?

Advanced Research Question

DFT simulations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical :

- Electrostatic Potential Maps : Identify electrophilic/basic sites influenced by bromine’s electron-withdrawing effects.

- Frontier Molecular Orbitals : Predict reactivity in cross-coupling reactions (e.g., HOMO-LUMO gaps).

- Conformational Analysis : Model steric clashes between methyl and bromine groups to optimize ligand design.

What biological activities have been reported for structurally similar compounds?

Advanced Research Question

Biphenyl derivatives with bromine and methyl substituents exhibit antiproliferative effects. For example:

- In Vitro Assays : Analogous dibromo-dimethylbiphenyls inhibit cancer cell proliferation (e.g., IC₅₀ values <10 µM in breast cancer lines) via intercalation or topoisomerase inhibition .

- Structure-Activity Relationships (SAR) : Methyl groups enhance lipophilicity, improving membrane permeability, while bromine increases DNA-binding affinity .

How should researchers address contradictions in experimental data?

Advanced Research Question

Discrepancies (e.g., varying catalytic efficiencies or yields) require cross-validation:

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control).

- Alternative Characterization : Confirm product identity via multiple techniques (e.g., NMR + X-ray).

- Mechanistic Probes : Use kinetic isotope effects or DFT to identify rate-limiting steps in contested pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.